3-Amino-2-(4-bromophenyl)propanoic acid
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Overview
Description
®-3-Amino-2-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine-substituted phenyl ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid typically involves the following steps:
Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This can be achieved using bromine in the presence of a suitable catalyst.
Resolution of Enantiomers: The resulting mixture of enantiomers is then resolved to obtain the desired ®-enantiomer. This can be done using chiral resolution techniques such as crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid may involve large-scale bromination and resolution processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Scientific Research Applications
®-3-Amino-2-(4-bromo-phenyl)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of bromine-substituted amino acids on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can interact with enzymes or receptors, leading to changes in their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylalanine: The parent compound without the bromine substitution.
4-Bromophenylalanine: A similar compound with the bromine atom at the para position but without the specific stereochemistry.
3-Amino-2-phenyl-propionic acid: A compound with a similar structure but lacking the bromine atom.
Uniqueness: ®-3-Amino-2-(4-bromo-phenyl)-propionic acid is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. The specific stereochemistry of the ®-enantiomer also contributes to its distinct interactions with molecular targets.
Properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGBOTXHOSREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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